molecular formula C21H24N4O3S2 B2435651 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone CAS No. 1021119-47-0

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone

Cat. No. B2435651
CAS RN: 1021119-47-0
M. Wt: 444.57
InChI Key: COWCYYAKZYRBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a thiophene ring, a pyrazole ring, and a pyridine ring, all of which are common structures in pharmaceutical compounds . The presence of these rings suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. These groups will have a significant impact on the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the presence of various functional groups would all play a role .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. If it’s a pharmaceutical compound, it would have undergone rigorous testing to determine its safety profile .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could focus on optimizing its structure to improve its efficacy and safety .

properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-14-19-16(21(26)24-8-3-2-4-9-24)12-17(18-6-5-10-29-18)22-20(19)25(23-14)15-7-11-30(27,28)13-15/h5-6,10,12,15H,2-4,7-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWCYYAKZYRBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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